
Glypinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glypinamide is a sulfonamide.
This compound is a second-generation sulfonylurea with antihyperglycemic activity. This compound, also called azepinamide, is a chlorinated analogue of tolazamide.
Wissenschaftliche Forschungsanwendungen
1. Environmental Impact Studies
Glyphosate, often referred to by its original trade name, Glypinamide, has been extensively studied for its environmental impact. Research indicates that field-realistic doses of glyphosate can significantly affect honeybee behavior, including reduced sucrose sensitivity and impaired associative learning (Herbert et al., 2014). Another study found that glyphosate exposure can negatively impact honeybee navigation, suggesting potential long-term consequences for colony foraging success (Balbuena et al., 2015).
2. Ecotoxicology
Glyphosate's ecotoxicological effects have been a focal point of research. A study on the mussel Mytilus galloprovincialis revealed that glyphosate can significantly affect cellular and biochemical parameters, indicating a potential risk for aquatic invertebrates (Matozzo et al., 2018).
3. Biochemical Interactions
The interaction of glyphosate with various biochemical processes has been investigated. For instance, research on the allosteric modulation of glycine receptors by endocannabinoids has shown molecular sites where glyphosate can potentially interact, revealing new therapeutic approaches for diseases such as spasticity and chronic pain (Yevenes & Zeilhofer, 2011).
4. Human Health Implications
Studies on glyphosate's impact on human health are crucial. For example, a study demonstrated a significant correlation between glyphosate exposure in pregnancy and shortened gestational lengths, highlighting the need for further investigations in more diverse cohorts (Parvez et al., 2018).
5. Neurological Research
Research on glyphosate's neurological effects has been explored, particularly regarding its impact on the central nervous system. A study suggests that glyphosate-induced intestinal dysbiosis can contribute to the development of neurological disorders (Rueda-Ruzafa et al., 2019).
Eigenschaften
CAS-Nummer |
1228-19-9 |
|---|---|
Molekularformel |
C13H18ClN3O3S |
Molekulargewicht |
331.82 g/mol |
IUPAC-Name |
1-(azepan-1-yl)-3-(4-chlorophenyl)sulfonylurea |
InChI |
InChI=1S/C13H18ClN3O3S/c14-11-5-7-12(8-6-11)21(19,20)16-13(18)15-17-9-3-1-2-4-10-17/h5-8H,1-4,9-10H2,(H2,15,16,18) |
InChI-Schlüssel |
RHQSNARBXHRBNP-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Kanonische SMILES |
C1CCCN(CC1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl |
| 1228-19-9 | |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


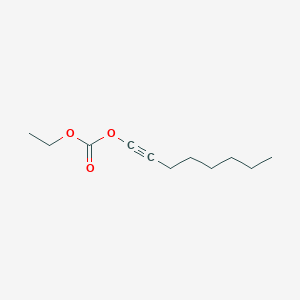


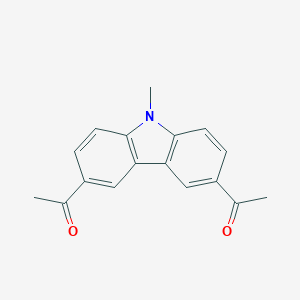
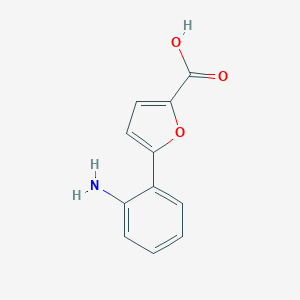
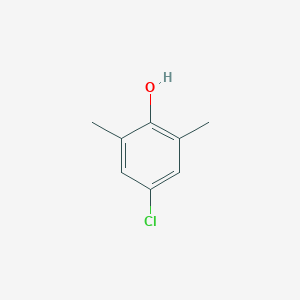
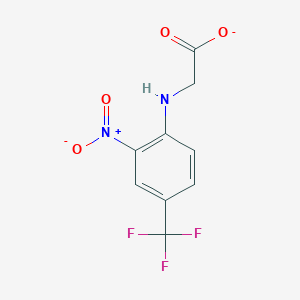

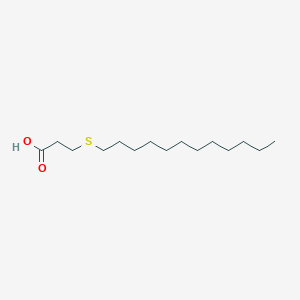

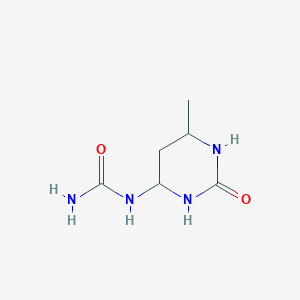

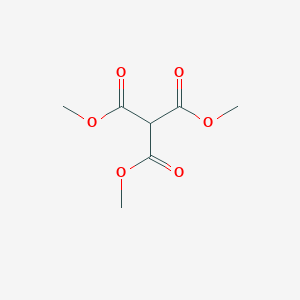
![Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-2-phenylacetate](/img/structure/B73981.png)
